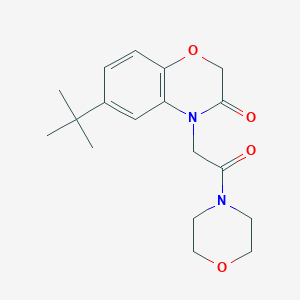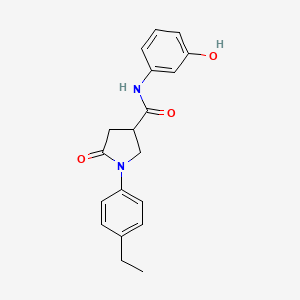
1-(4-ethylphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidinecarboxamide derivatives. This compound is also known as GW501516 or Endurobol. It is a potent PPARδ (peroxisome proliferator-activated receptor delta) agonist that has been extensively studied for its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of GW501516 involves its interaction with the PPARδ receptor. PPARδ is a nuclear receptor that plays a key role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARδ by GW501516 leads to the upregulation of genes involved in fatty acid oxidation and energy expenditure, resulting in increased fat burning and improved metabolic function.
Biochemical and Physiological Effects
GW501516 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase muscle fiber size, improve endurance, and enhance physical performance. It has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of chronic diseases such as cardiovascular disease and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of GW501516 for lab experiments is its potency and specificity. It has a high affinity for the PPARδ receptor and is able to activate it at low concentrations. This makes it an ideal tool for studying the role of PPARδ in various biological processes. However, one of the limitations of GW501516 is its potential toxicity. It has been shown to cause liver damage in some animal studies, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on GW501516. One area of interest is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-cancer effects in some studies. Additionally, further research is needed to fully understand the mechanisms of action of GW501516 and its potential applications in various fields of research.
Synthesis Methods
The synthesis of GW501516 involves several steps, including the reaction of 4-ethylphenylhydrazine with 3-(2-chloroacetyl)benzoic acid to form the intermediate compound. This intermediate is then reacted with 3-hydroxyphenylacetic acid to produce the final product, 1-(4-ethylphenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
GW501516 has been extensively studied for its potential applications in various fields of research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been investigated for its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
properties
IUPAC Name |
1-(4-ethylphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-13-6-8-16(9-7-13)21-12-14(10-18(21)23)19(24)20-15-4-3-5-17(22)11-15/h3-9,11,14,22H,2,10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFKMVUBUXSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

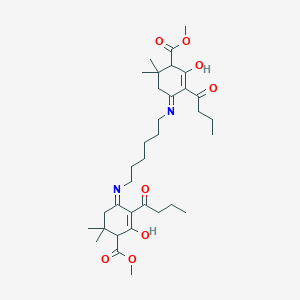
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6139163.png)
![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139178.png)
![2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)
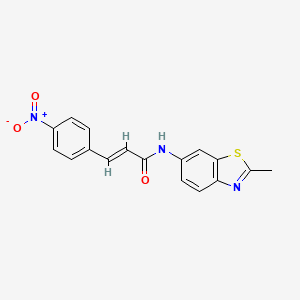
![2-[4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6139186.png)
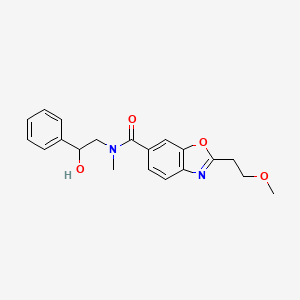

![N-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B6139198.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6139208.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6139217.png)
![1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6139219.png)
